REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2C)CCCCC1.Br[C:28]1[CH:29]=[CH:30][C:31]([F:34])=[N:32][CH:33]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:43][C:44]([CH3:46])=[O:45]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd]>[F:34][C:31]1[N:32]=[CH:33][C:28]([CH2:43][C:44](=[O:45])[CH3:46])=[CH:29][CH:30]=1 |f:2.3.4.5,7.8.9.10.11.12|
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)C)C1CCCCC1
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Name
|
|
Quantity
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1.4 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)F
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Name
|
potassium phosphate tribasic
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Anhydrous, de-gassed THF (20 mL)
|
Type
|
CUSTOM
|
Details
|
sparged with N2
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Type
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TEMPERATURE
|
Details
|
to cool to RT
|
Type
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ADDITION
|
Details
|
added to a stirring
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Type
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CUSTOM
|
Details
|
degassed
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was sparged with N2
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Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.45 μm Teflon
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (gradient elution; 4:1→2:1 hexane-ethyl acetate)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |